molecular formula C8H7FN4 B1441280 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline CAS No. 1183856-70-3

2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline

Cat. No.: B1441280
CAS No.: 1183856-70-3
M. Wt: 178.17 g/mol
InChI Key: HIDKUYLZBFIMHW-UHFFFAOYSA-N
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Description

2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline is an organic compound with the molecular formula C8H7FN4. It is characterized by the presence of a fluorine atom and a 1H-1,2,4-triazol-1-yl group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline typically involves the introduction of the triazole ring onto a fluorinated aniline derivative. One common method is the nucleophilic substitution reaction where 2-fluoroaniline is reacted with 1H-1,2,4-triazole under suitable conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it more effective in its applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline is unique due to the combination of the fluorine atom and the triazole ring. This combination enhances its stability, reactivity, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-6-(1,2,4-triazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-6-2-1-3-7(8(6)10)13-5-11-4-12-13/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDKUYLZBFIMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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